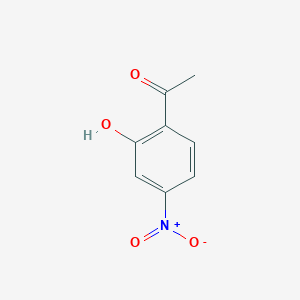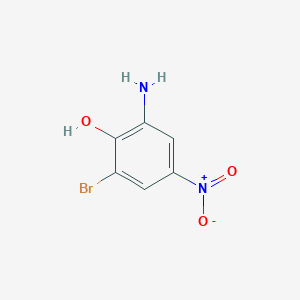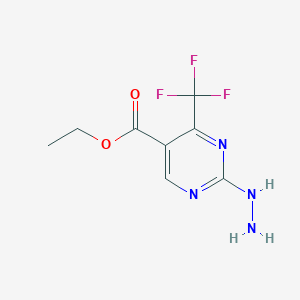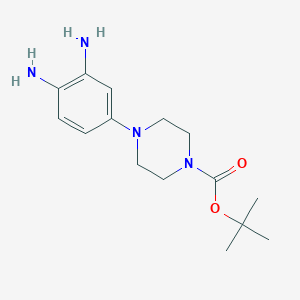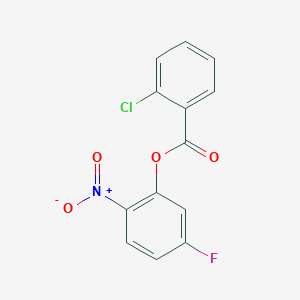
5-Fluoro-2-nitrophenyl 2-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including acylation, nitration, and the Schiemann reaction. For instance, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate was synthesized from 2-chloro-4-fluorophenol through acylation and nitration reactions . Similarly, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile by nitration, reduction, and hydrolyzation . These methods suggest that the synthesis of 5-Fluoro-2-nitrophenyl 2-chlorobenzoate could potentially involve similar steps, starting from appropriate phenolic or nitrile precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, FT-IR, and elementary analysis . Crystal structures of some fluorinated compounds have been determined, showing that molecules are linked by hydrogen bonds and π–π stacking interactions . These findings indicate that this compound might also exhibit specific intermolecular interactions, which could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the preparation of substituted nitrogenous heterocycles , the release of active drugs upon chemical reduction , and the synthesis of intermediates for pesticides . These reactions demonstrate the reactivity of nitro, fluoro, and chloro substituents on aromatic rings, which is relevant for understanding the chemical behavior of this compound in different environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the stability of a prodrug in phosphate buffer and human serum , and the high purity of a synthesized ester as determined by HPLC , suggest that this compound may also exhibit stability under certain conditions and could be purified to a high degree using appropriate chromatographic techniques.
Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation of Nitrobenzonitrile Derivatives: 2-Fluoro-5-nitrobenzonitrile, analogous to 5-Fluoro-2-nitrophenyl 2-chlorobenzoate, has been utilized in reactions with amines, amino acids, and NH-heteroaromatic compounds, demonstrating its potential as a reagent in organic synthesis (Wilshire, 1967).
- Henry Reaction of Fluorinated Nitro Compounds: The compound has been employed in Henry (nitroaldol) reactions to yield fluorinated alcohols, showcasing its role in creating compounds with a fluorinated quaternary carbon center (Hu, Huang, & Guo, 2012).
- Synthesis of Ethyl Carbonate Derivatives: Through acylation and nitration reactions, derivatives like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate have been synthesized, indicating its utility in producing specific ester compounds (Wang Da-hui, 2010).
Applications in Heterocyclic Chemistry
- Building Block for Heterocyclic Synthesis: The compound is a viable starting material in heterocyclic oriented synthesis, used for preparing nitrogenous heterocycles including benzimidazoles and quinoxalinones, important in drug discovery (Křupková et al., 2013).
Biological and Pharmacological Research
- Prodrug Synthesis: Analogous compounds have been synthesized as potential prodrugs, like 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine, which shows rapid release of the parent drug upon reduction, highlighting its potential in targeted drug delivery (Hu, Liu, & Hacking, 2000).
Miscellaneous Applications
- Photochemical Studies: Compounds like 2-fluoro-4-nitroanisole, structurally related to this compound, have been explored as potential biochemical photoprobes, shedding light on the compound's utility in photochemical research (Pleixats et al., 1989).
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-4-2-1-3-9(10)13(17)20-12-7-8(15)5-6-11(12)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIZBPDLQNFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381475 | |
| Record name | 5-fluoro-2-nitrophenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219689-81-3 | |
| Record name | 5-fluoro-2-nitrophenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
